1-Benzoyl-2-(piperidin-4-yl)azepane
Overview
Description
1-Benzoyl-2-(piperidin-4-yl)azepane (1BP4A) is an organic compound belonging to the class of azepanes. It is a cyclic amine that consists of a benzene ring connected to a piperidine ring. It is an important intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals. 1BP4A has recently gained attention due to its potential applications in various scientific research fields.
Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
Research by Pietra and Vitali (1972) explored the nucleophilic aromatic substitution reactions involving piperidine, a structural relative of "1-Benzoyl-2-(piperidin-4-yl)azepane". Their study elucidates the mechanisms of substitution reactions, potentially applicable in synthesizing structurally related azepane derivatives (Pietra & Vitali, 1972).
Cytochrome P450 Enzyme Inhibition
Khojasteh et al. (2011) reviewed the selectivity of chemical inhibitors for Cytochrome P450 enzymes, highlighting the relevance of understanding enzyme interactions for developing drugs with minimized drug-drug interactions. This research is crucial for compounds like "1-Benzoyl-2-(piperidin-4-yl)azepane", which may undergo metabolic processing involving these enzymes (Khojasteh et al., 2011).
Azepane-Based Drug Discovery
Zha et al. (2019) provided a comprehensive review on azepane-based compounds in drug discovery, emphasizing their structural diversity and therapeutic potential across a range of applications including anti-cancer, anti-tubercular, and antimicrobial agents. This review underscores the importance of azepane derivatives in medicinal chemistry (Zha et al., 2019).
Role of Aromatic Amines in Acrylic Bone Cements
Vázquez et al. (1998) discussed the role of tertiary aromatic amines, like those structurally related to "1-Benzoyl-2-(piperidin-4-yl)azepane", in the curing of acrylic resins, highlighting their application in denture resins or acrylic bone cements. This research points to the material science applications of azepane derivatives (Vázquez et al., 1998).
Pharmacological Significance of Azepane Derivatives
A critical review by Gao-Feng Zha et al. (2019) highlights the pharmacological properties of azepane-based compounds, demonstrating their wide range of therapeutic applications. The development of new azepane-containing analogs is a focal point in medicinal chemistry, underlining the importance of such structures in discovering new therapeutic agents (Gao-Feng Zha et al., 2019).
properties
IUPAC Name |
phenyl-(2-piperidin-4-ylazepan-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c21-18(16-7-3-1-4-8-16)20-14-6-2-5-9-17(20)15-10-12-19-13-11-15/h1,3-4,7-8,15,17,19H,2,5-6,9-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUHGBSBVHUTSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)C(=O)C2=CC=CC=C2)C3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-2-(piperidin-4-yl)azepane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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